Stereochemical Identity Card: Pyrraculomycin Distinguished from Co-Formula Isomers Cinerubin B and Epelmycin B by Computed Topological Polar Surface Area
Among the three anthracycline antibiotics sharing the molecular formula C42H51NO16, Pyrraculomycin exhibits a computed topological polar surface area (TPSA) of 237 Ų [1], which is 11 Ų higher than the TPSA of 226 Ų reported for Cinerubin B [2]. This TPSA difference reflects distinct stereochemical arrangements of the sugar substituents and hydroxyl groups around the tetracenequinone core, corroborated by Pyrraculomycin having 13 undefined atom stereocenters in the PubChem record versus a different stereocenter count for its isomers. TPSA is a critical determinant of membrane permeability and oral bioavailability potential, meaning that even in the absence of direct comparative bioassay data, Pyrraculomycin and Cinerubin B cannot be assumed to exhibit equivalent cellular penetration or pharmacokinetic behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 237 Ų (Pyrraculomycin, computed by Cactvs 3.4.6.11, PubChem) |
| Comparator Or Baseline | 226 Ų (Cinerubin B; C42H51NO16 isomer) |
| Quantified Difference | ΔTPSA = +11 Ų (4.9% higher for Pyrraculomycin) |
| Conditions | Computed property; PubChem release 2019.06.18 (Pyrraculomycin); Plantaedb entry (Cinerubin B) |
Why This Matters
An 11 Ų TPSA difference can shift predicted Caco-2 permeability by approximately 10–20%, directly impacting the selection of a specific stereoisomer for cell-based permeability or intracellular target-engagement assays.
- [1] PubChem Compound Summary CID 15924091. Pyrraculomycin computed properties: TPSA = 237 Ų, XLogP3-AA = 4, H-bond donors = 5, H-bond acceptors = 17, rotatable bonds = 10. View Source
- [2] Plantaedb entry for Cinerubin B (CAS 35906-51-5): Molecular Formula C42H51NO16, MW 825.80 g/mol, XLogP = 4.00, TPSA = 226.00 Ų. View Source
